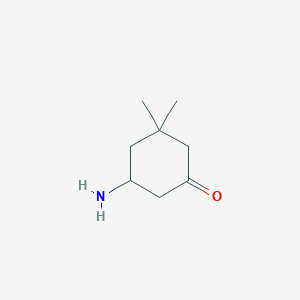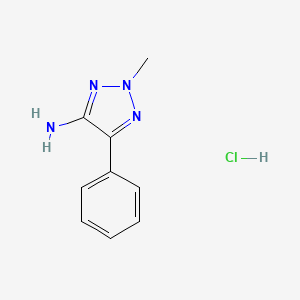![molecular formula C15H18ClNO4 B15305151 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride is a chemical compound known for its significant biological and pharmacological properties. It is a catecholamine derivative, which means it contains a catechol group (a benzene ring with two hydroxyl groups) and an amine group. This compound is often used in medical and scientific research due to its ability to interact with various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride typically involves multiple steps. One common method includes the condensation of butene-2-oyl chloride with anisole to produce 4-methoxybutene-2-oneoylbenzene. This intermediate is then condensed with 3,4-dimethoxyphenylethylamine, followed by demethylation and hydrogenation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The catechol group can be oxidized to quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and other chemical products
Wirkmechanismus
The mechanism of action of 4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride involves its interaction with adrenergic receptors. It acts as a β1-adrenergic receptor agonist, which means it binds to and activates these receptors, leading to increased cardiac contractility and output. This makes it useful in the management of acute heart failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dopamine: Another catecholamine with similar structure and function.
Dobutamine: A β1-adrenergic receptor agonist with similar pharmacological effects.
Epinephrine: A catecholamine that acts on both α and β-adrenergic receptors.
Uniqueness
4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride is unique due to its specific structure, which allows it to selectively interact with β1-adrenergic receptors without significant effects on α-adrenergic receptors. This selectivity makes it particularly useful in certain therapeutic applications .
Eigenschaften
Molekularformel |
C15H18ClNO4 |
|---|---|
Molekulargewicht |
311.76 g/mol |
IUPAC-Name |
4-[2-[(3,4-dihydroxyphenyl)methylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C15H17NO4.ClH/c17-12-3-1-10(7-14(12)19)5-6-16-9-11-2-4-13(18)15(20)8-11;/h1-4,7-8,16-20H,5-6,9H2;1H |
InChI-Schlüssel |
PXZNWWRLUQLOEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CCNCC2=CC(=C(C=C2)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)




![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)



![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)

